Cas no 98-04-4 (Trimethylphenylammonium Iodide)

Trimethylphenylammonium Iodide structure
98-04-4 structure
Product Name:Trimethylphenylammonium Iodide
Número CAS:98-04-4
MF:C9H14IN
Megavatios:263.118634700775
MDL:MFCD00011791
CID:34932
PubChem ID:87574488
Update Time:2025-04-19

Trimethylphenylammonium Iodide Propiedades químicas y físicas

Nombre e identificación

    • Phenyltrimethylammonium iodide
    • N,N,N-Trimethylanilinium iodide~Trimethyl phenylammonium iodide
    • Trimethylphenylammonium iodide
    • n,n,n-trimethylaniliniumiodide
    • n,n,n-trimethyl-benzenaminiuiodide
    • n,n,n-trimethylbenzenaminiumiodide
    • n,n-dimethylanilinemethiodide
    • phenyltrimethyl-ammoniuiodide
    • trimethylanilliniumiodide
    • trimethylphenyl-ammoniuiodide
    • trimethyl(phenyl)azanium,iodide
    • TriMethylsulfoniuM hydroxide solution
    • N,N,N-Trimethylanilinium iodide
    • Trimethylanilinium iodide
    • Trimethylanillinium iodide
    • N,N-Dimethylaniline methiodide
    • Ammonium, phenyltrimethyl-, iodide
    • N,N,N-Trimethylbenzenaminium iodide
    • Benzenaminium, N,N,N-trimethyl-, iodide
    • 4O888XQ7FP
    • Ammonium, trimethylphenyl-, iodide
    • Benzenaminium, N,N,N-trimethyl-, iodide (1:1)
    • MLS000069658
    • SMR000059200
    • Trimethylphenylammoniumjodid
    • Trim
    • Ammonium, trimethylphenyl-, iodide (8CI)
    • Benzenaminium, N,N,N-trimethyl-, iodide (9CI)
    • Trimethylphenylammonium iodide (6CI)
    • N,N,N-Trimethylaniline iodide
    • PHT
    • AKOS015833269
    • CHEMBL1710726
    • D91934
    • P0246
    • HMS3374P05
    • DTXSID1021825
    • HMS2231J08
    • BS-42319
    • TRIMETHYL-PHENYL-AMMONIUM, IODIDE
    • 98-04-4
    • NSC-5047
    • WLN: 1K1 & 1 & R & I
    • NS00078808
    • SCHEMBL238393
    • Q27260285
    • HY-W009423
    • EINECS 202-630-3
    • NSC 5047
    • AI3-50906
    • TrimethylphenylammoniumIodide
    • N,N,N-Trimethylbenzaminium iodide (1:1)
    • MFCD00011791
    • PHENYLTRIMETHYLAMMONIUM IODIDE [MI]
    • N,N-Trimethylanilinium iodide
    • Benzenaminium,N,N-trimethyl-, iodide
    • trimethyl(phenyl)azanium;iodide
    • phenyl trimethyl ammonium iodide
    • FT-0675634
    • NSC5047
    • W-100097
    • FT-0675633
    • CS-W010139
    • UNII-4O888XQ7FP
    • N,N,NTrimethylbenzenaminium iodide
    • Benzenaminium, N,N,Ntrimethyl, iodide
    • Ammonium, phenyltrimethyl, iodide
    • KKLAORVGAKUOPZ-UHFFFAOYSA-M
    • N,N,NTrimethylanilinium iodide
    • Benzenaminium, N,N,Ntrimethyl, iodide (1:1)
    • iodide of phenyltrimethylammonium
    • N,NDimethylaniline methiodide
    • Trimethylanilinium Iodide; Phenyltrimethylammonium Iodide; N,N,N-Trimethylanilinium Iodide;
    • Ammonium, trimethylphenyl, iodide
    • DTXCID301825
    • 202-630-3
    • Trimethylphenylammonium Iodide
    • MDL: MFCD00011791
    • Renchi: 1S/C9H14N.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1
    • Clave inchi: KKLAORVGAKUOPZ-UHFFFAOYSA-M
    • Sonrisas: [I-].[N+](C)(C)(C)C1C=CC=CC=1
    • Brn: 3916752

Atributos calculados

  • Calidad precisa: 263.01700
  • Masa isotópica única: 263.017
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 1
  • Complejidad: 95.8
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 0
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: 白色粉末。
  • Denso: 1.4709 (estimate)
  • Punto de fusión: 227 ºC
  • Punto de ebullición: °Cat760mmHg
  • Punto de inflamación: °C
  • Coeficiente de distribución del agua: Soluble in water and methanol.
  • PSA: 0.00000
  • Logp: -1.11270
  • Merck: 7318
  • Sensibilidad: Light Sensitive
  • FEMA: 2493
  • Disolución: 未确定

Trimethylphenylammonium Iodide Información de Seguridad

Trimethylphenylammonium Iodide Datos Aduaneros

  • Código HS:2923900090
  • Datos Aduaneros:

    中国海关编码:

    2923900090

    概述:

    2923900090 其他季铵盐及季铵碱。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:6.5%。普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2923900090 other quaternary ammonium salts and hydroxides。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:6.5%。General tariff:30.0%

Trimethylphenylammonium Iodide PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T819649-25g
Trimethylphenylammonium Iodide
98-04-4 99%
25g
¥188.00 2022-09-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0246-25G
Trimethylphenylammonium Iodide
98-04-4 >98.0%(T)(HPLC)
25g
¥260.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T89770-100g
Phenyltrimethylammonium Iodide
98-04-4 99%
100g
¥598.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T89770-25g
Phenyltrimethylammonium Iodide
98-04-4 99%
25g
¥188.0 2023-09-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T819649-5g
Trimethylphenylammonium Iodide
98-04-4 99%
5g
¥72.00 2022-09-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T819649-100g
Trimethylphenylammonium Iodide
98-04-4 99%
100g
¥648.00 2022-09-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001143-100g
Trimethylphenylammonium Iodide
98-04-4 99%
100g
¥779 2024-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001143-25g
Trimethylphenylammonium Iodide
98-04-4 99%
25g
¥180 2024-07-19
eNovation Chemicals LLC
D107801-100g
PHENYLTRIMETHYLAMMONIUMIODIDE
98-04-4 97%
100g
$180 2024-05-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
NQ365-5g
Trimethylphenylammonium Iodide
98-04-4 98.0%(LC&T)
5g
¥169.0 2022-06-10

Trimethylphenylammonium Iodide Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1S:CH2Cl2, rt; 12 h, 50°C
Referencia
Transition-Metal-Free Reaction of Aryltrimethylammonium Iodides with Arylzinc Reagents
By Dai, Wei-Can and Wang, Zhong-Xia, Chemistry - An Asian Journal, 2017, 12(23), 3005-3009

Métodos de producción 2

Condiciones de reacción
1.1R:KI, R:CaCO3, S:H2O, heated
2.1R:2,6-Lutidine, S:Me2CO
Referencia
Iodomethane
By Sulikowski, Gary A. et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-10

Métodos de producción 3

Condiciones de reacción
1.1
Referencia
"Host-guest" binding of a luminescent dinuclear Au(I) complex based on cyclic diphosphine with organic substrates as a reason for luminescence tuneability
By Shamsutdinova, Nataliya A. et al, New Journal of Chemistry, 2016, 40(11), 9853-9861

Métodos de producción 4

Condiciones de reacción
1.1R:H2SO4, S:H2O, S:MeOH
2.1R:LiI, S:DMF
2.2S:Benzene
Referencia
A new and efficient synthesis of monotritiomethyl iodide
By Saljoughian, Manouchehr et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(7), 767-76

Métodos de producción 5

Condiciones de reacción
1.1
Referencia
Carbon-13 nuclear magnetic resonance studies of aromatic amine-borane adducts
By Paz-Sandoval, M. A. et al, Spectrochimica Acta, 1987, 43A(11), 1331-5

Métodos de producción 6

Condiciones de reacción
1.1S:MeOH
2.1S:CH2Cl2
3.1S:MeOH
3.2R:KI, S:H2O
4.1R:K2CO3, S:Me2CO
5.1R:S:MeOH
Referencia
Reactivity of halogen substituents of p-halogenoperfluoroanilines in acid media
By Kobayashi, H. et al, Journal of Fluorine Chemistry, 1985, 27(1), 1-22

Métodos de producción 7

Condiciones de reacción
1.1S:CH2Cl2, rt; 15 h, rt
Referencia
Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts
By Lei, Peng et al, Organic Letters, 2022, 24(34), 6310-6315

Métodos de producción 8

Condiciones de reacción
1.1S:MeCN, 8 h, 90°C
Referencia
Transition-Metal-Free Photoredox Phosphonation of Aryl C-N and C-X Bonds in Aqueous Solvent Mixtures
By Pan, Lei et al, ACS Sustainable Chemistry & Engineering, 2022, 10(2), 691-695

Métodos de producción 9

Condiciones de reacción
1.1R:K2CO3, S:DMF, rt
2.1S:CH2Cl2, rt
Referencia
Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides
By Zhang, Chen et al, Organic Chemistry Frontiers, 2021, 8(17), 4865-4870

Métodos de producción 10

Condiciones de reacción
1.1S:CH2Cl2, rt; overnight, rt
Referencia
Sonogashira Cross-Coupling of Aryltrimethylammonium Salts
By Chen, Qianwei et al, ACS Catalysis, 2019, 9(4), 3730-3736

Métodos de producción 11

Condiciones de reacción
1.1R:Et3N, C:10196-18-6, S:DMF, 4 h, rt
1.2S:DMF, 4 d, rt
Referencia
Functionalized IRMOF-3: an efficient heterogeneous catalyst for the cycloaddition of allyl glycidyl ether and CO2
By Kim, Yu-Jin and Park, Dae-Won, Journal of Nanoscience and Nanotechnology, 2013, 13(3), 2307-2312

Métodos de producción 12

Condiciones de reacción
1.1S:MeOH
Referencia
The demethylation of some tertiary amine and alkaloid methacetates (MSc Thesis)
By Wilson, Nigel David Vaughan, No pp.; 1967, 1967, , From No pp.

Métodos de producción 13

Condiciones de reacción
1.1
Referencia
Arylammonium salts
By Schlummer, B. and Scholz, U., Science of Synthesis, 2007, 31b, 1679-1695

Métodos de producción 14

Condiciones de reacción
1.1R:R:KI, S:H2O, heated
2.1R:2,6-Lutidine, S:Me2CO
Referencia
Iodomethane
By Sulikowski, Gary A. et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, From e-EROS Encyclopedia of Reagents for Organic Synthesis, No pp. given

Métodos de producción 15

Condiciones de reacción
1.1
Referencia
Organoarsenic compounds with an arsenic-nitrogen double bond. VII. Reaction of triphenylarsazoaryls with iodoalkanes
By Kokarev, G. I. et al, Zhurnal Obshchei Khimii, 1987, 57(4), 862-5

Métodos de producción 16

Condiciones de reacción
1.1C:K2CO3
2.1C:K2CO3
3.1
Referencia
Phase-transfer alkylation with sulfonium salts
By Badet, Bernard et al, Synthesis, 1980, (11), 926-9

Trimethylphenylammonium Iodide Raw materials

Trimethylphenylammonium Iodide Preparation Products

Trimethylphenylammonium Iodide Proveedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:98-04-4)Trimethylphenylammonium Iodide
Número de pedido:LE7652
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 11:57
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:98-04-4)Trimethylphenylammonium Iodide
LE7652
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe